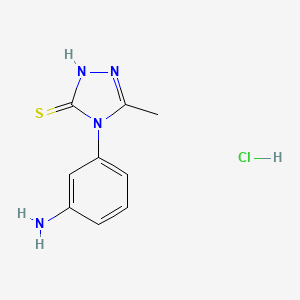

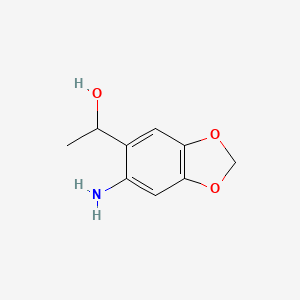

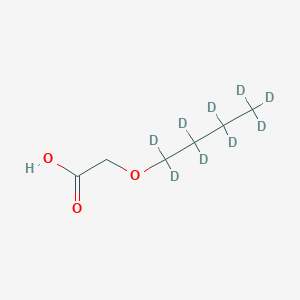

4-(3-氨基苯基)-5-甲基-4H-1,2,4-三唑-3-硫醇盐酸盐

描述

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of other triazole derivatives. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds in organic compounds .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click chemistry reactions, and undergo various substitution and addition reactions . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents on the triazole ring.科学研究应用

抗微生物应用

- 合成和抗微生物性能:已合成4-(3-氨基苯基)-5-甲基-4H-1,2,4-三唑-3-硫醇盐酸盐衍生物,并显示出有效的抗微生物性能。它们对大肠杆菌、肺炎克雷伯菌、金黄色葡萄球菌和枯草芽孢杆菌等细菌,以及对黑曲霉和白念珠菌等真菌表现出显著活性(Rajurkar et al., 2016)。

- 绿色合成和抗微生物评估:另一项研究中,绿色合成方法生产的衍生物显示出强大的体内抗菌和抗真菌活性,与诺氟沙星和酮康唑等标准药物相媲美(Rajurkar & Shirsath, 2017)。

腐蚀抑制

- 铜的腐蚀抑制:该化合物已被研究作为铜的腐蚀抑制剂,在氯化钠溶液中显示出超过94%的抑制效率。其有效性归因于化学吸附在铜表面上,涉及硫醇基的硫原子和氮原子(Chauhan et al., 2019)。

生物活性和合成

- 合成和理化性质:研究重点放在合成和分析衍生物的物理、化学和生物性质上。这些化合物以其高效性和低毒性而闻名,使它们有望成为新化学实体的创建(Kravchenko et al., 2018)。

- 合成和抗惊厥活性:已合成某些衍生物并评估其生物性质,包括抗惊厥活性。一些化合物在实验模型中显示出对癫痫的保护作用(Küçükgüzel等,2004)。

药理学研究

- 噻唑烷酮的合成和药理学研究:已合成噻唑烷酮衍生物并评估其抗微生物和抗结核活性,显示出作为新治疗剂的潜力(Dave et al., 2007)。

- 席夫碱的抗焦虑活性:该化合物的席夫碱显示出显著的抗焦虑性能,表明在神经精神障碍中具有潜在应用(Wadher et al., 2015)。

其他应用

- 冷却水系统中的协同抑制:一项研究调查了该化合物与柠檬酸盐和聚羧酸结合在冷却水系统中的腐蚀保护的协同抑制效应,展示了其高效性(Tansug, 2017)。

作用机制

Target of Action

Compounds with similar structures, such as 3-aminophenylboronic acid, are commonly used as reagents in suzuki–miyaura coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit similar characteristics.

未来方向

The future directions in the study of this compound would depend on its potential applications. If the compound shows promising activity in a particular area (such as catalysis, medicinal chemistry, or material science), future studies might focus on optimizing its properties, studying its mechanism of action, or developing new synthetic routes .

属性

IUPAC Name |

4-(3-aminophenyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S.ClH/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8;/h2-5H,10H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQALNLQOIXBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)

![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)

![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)

![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)